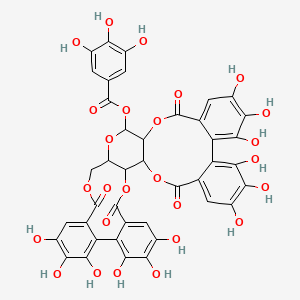

1-O-Galloylpedunculagin

Description

Overview of Ellagitannins in Phytochemistry and Natural Product Chemistry

Ellagitannins represent a substantial and diverse group of plant polyphenols, with over 1,000 unique compounds identified to date. mdpi.com Chemically, they are esters of hexahydroxydiphenic acid (HHDP) and a polyol, typically glucose. nih.gov The defining characteristic of ellagitannins is the HHDP group, which is formed by the oxidative coupling of two galloyl units. nih.gov This structural feature is the precursor to ellagic acid upon hydrolysis.

In the realm of phytochemistry, ellagitannins are recognized for their widespread distribution in the plant kingdom, particularly in families such as the Rosaceae, Myrtaceae, and Fagaceae. nih.govwikipedia.org Their presence in various plant parts, including leaves, fruits, bark, and wood, has prompted extensive research into their ecological roles and potential applications. The biosynthesis of these complex molecules begins with the formation of gallic acid, which is then esterified to a glucose core, ultimately leading to the creation of the characteristic HHDP moiety. nih.gov

Significance of 1-O-Galloylpedunculagin as a Compound of Research Interest

This compound is an ellagitannin that has garnered specific attention from the scientific community due to its presence in various botanicals and its demonstrated in vitro biological activities. It is structurally related to pedunculagin (B3056322), another well-studied ellagitannin. The addition of a galloyl group to the pedunculagin structure enhances its molecular complexity and potentially modulates its biological effects.

The significance of this compound in research is underscored by its identification in a variety of plant species, including those with a history of traditional use. It has been reported in Quercus acutissima (sawtooth oak) and Rubus idaeus (red raspberry), among other organisms. nih.gov The presence of this compound in edible and medicinal plants makes it a subject of interest for understanding the chemical basis of their properties.

Initial research has focused on elucidating the compound's potential as an inhibitor of various enzymes. For instance, studies have demonstrated its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication, suggesting a potential avenue for further investigation in oncology research. nih.gov Furthermore, its inhibitory effects on other enzymes, such as cAMP-dependent protein kinase (A-kinase), have been documented, highlighting its potential as a tool for studying cellular signaling pathways. oup.comnih.gov

Evolution of Research Perspectives on this compound

The scientific journey of understanding this compound is intrinsically linked to the broader advancements in the study of ellagitannins. Early phytochemical research, dating back over a century, focused on the general properties of tannins and their role in plant extracts. researchgate.net The development of more sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), has enabled the isolation and structural elucidation of individual ellagitannins like this compound with greater precision.

Initial interest in this compound was primarily from a phytochemical standpoint, documenting its presence in various plant species. As the field of natural product chemistry evolved, the focus shifted from mere identification to the investigation of biological activity. This transition was fueled by the growing interest in the potential health benefits of polyphenolic compounds.

More recent research has adopted a more mechanistic approach, seeking to understand how this compound interacts with biological targets at a molecular level. This is exemplified by studies that have determined its inhibitory concentrations (e.g., IC50 values) against specific enzymes. nih.govoup.com The current perspective on this compound is that of a bioactive natural product with the potential to serve as a lead compound for further scientific exploration. While much of the research has been conducted in vitro, it lays the groundwork for future studies to explore its significance in more complex biological systems.

Detailed Research Findings

Natural Sources of this compound and Related Compounds

The following table summarizes some of the plant species in which this compound and its parent compound, pedunculagin, have been identified.

| Compound | Plant Species | Family |

| This compound | Platycarya strobilacea | Juglandaceae |

| Quercus acutissima | Fagaceae | |

| Rubus idaeus | Rosaceae | |

| Pedunculagin | Punica granatum (Pomegranate) | Lythraceae |

| Juglans regia (Walnut) | Juglandaceae | |

| Alnus species (Alder) | Betulaceae | |

| Quercus species (Oak) | Fagaceae | |

| Phyllanthus emblica (Indian Gooseberry) | Phyllanthaceae |

This table is for informational purposes and is not exhaustive.

Selected In Vitro Biological Activities of this compound

The table below presents a selection of in vitro research findings on the biological activities of this compound.

| Target | Assay/Model | Finding | Reference |

| Topoisomerase II | Enzyme Inhibition Assay | IC100 = 0.5 µM (inhibition of DNA replication and transcription) | nih.gov |

| cAMP-dependent protein kinase (A-kinase) | Enzyme Inhibition Assay | ID50 ≈ 50 nM (inhibition of the heterodimer) | nih.govoup.com |

| A-kinase β-regulatory subunit autophosphorylation | Enzyme Inhibition Assay | ID50 ≈ 6.6 nM | nih.govoup.com |

| A-kinase α-catalytic subunit | Enzyme Inhibition Assay | ID50 ≈ 0.25 µM | nih.govoup.com |

| Casein kinase II (CK-II) | Enzyme Inhibition Assay | ID50 ≈ 0.6 µM | nih.govoup.com |

IC50 (or ID50) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. IC100 is the concentration that provides 100% inhibition.

Properties

IUPAC Name |

(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRFKGRMQVLMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318192 | |

| Record name | Potentillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

936.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82262-94-0, 79786-00-8 | |

| Record name | Potentillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82262-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Casuarictin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79786-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potentillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Natural Occurrence and Distribution Research of 1 O Galloylpedunculagin

Phytochemical Screening Methodologies for 1-O-Galloylpedunculagin Presence

Phytochemical screening for this compound, a type of hydrolyzable tannin, involves a series of analytical techniques to identify its presence in plant materials. smolecule.comfoodb.ca Initial screening often employs general tests for phenolic compounds, such as the ferric chloride test, which produces a characteristic dark blue or greenish-black coloration in the presence of tannins like this compound. smolecule.com More specific identification relies on chromatographic and spectroscopic methods.

Targeted Analysis in Specific Plant Genera and Species

Targeted analysis has confirmed the presence of this compound in a variety of plant species across different genera. This ellagitannin is not restricted to a specific taxonomic group, indicating a widespread distribution in the plant kingdom. mdpi.com

Key Plant Sources of this compound:

Quercus (Oak): Several oak species are known to contain this compound. For instance, it has been isolated from the sawtooth oak (Quercus acutissima) and is considered one of the main ellagitannins in oak wood. smolecule.comnih.govwikipedia.orgresearchgate.net Studies on Quercus mongolica have also identified related phenolic compounds. researchgate.net The genus Quercus comprises a large number of species distributed across the northern hemisphere. inra.fr

Rubus (Raspberry and Blackberry): Red raspberry (Rubus idaeus) is a notable source of this compound. smolecule.comfoodb.canih.gov Ellagitannins, in general, are well-documented in plants belonging to the Rosaceae family, which includes the Rubus genus. mdpi.com

Juglans (Walnut): The common walnut (Juglans regia) and black walnut (Juglans nigra) have been found to contain this compound. mdpi.comwikipedia.orgnih.govpnrjournal.com Research has identified it among the various phenolic compounds present in walnut kernels. nih.gov The genus Juglans includes about 21 species of deciduous trees. wikipedia.org

Terminalia: This genus, belonging to the Combretaceae family, includes species that are sources of this compound. scispace.comsemanticscholar.orgrhhz.netresearchgate.net For example, it has been identified in Terminalia calamansanai. semanticscholar.org The Terminalia genus is widely distributed in tropical and subtropical regions. rhhz.netresearchgate.net

Carpinus (Hornbeam): Studies have detected this compound in hornbeam species, such as Carpinus betulus (European or common hornbeam). semanticscholar.orgumz.ac.irwikipedia.orgvonwood.com The genus Carpinus contains approximately 42 species worldwide. umz.ac.irfrontiersin.org

Other Sources: The compound has also been reported in other plants, including Euscaphis japonica and Platycarya strobilacea. wikipedia.orgpharm.or.jp It is found in high concentrations in cloves (Syzygium aromaticum) and has been detected in strawberries (Fragaria x ananassa). foodb.ca

Interactive Data Table: Plant Genera and Species Containing this compound

| Plant Genus | Species | Family |

|---|---|---|

| Quercus | acutissima, mongolica, robur | Fagaceae |

| Rubus | idaeus | Rosaceae |

| Juglans | regia, nigra | Juglandaceae |

| Terminalia | calamansanai | Combretaceae |

| Carpinus | betulus | Betulaceae |

| Syzygium | aromaticum | Myrtaceae |

| Fragaria | x ananassa | Rosaceae |

| Euscaphis | japonica | Staphyleaceae |

| Platycarya | strobilacea | Juglandaceae |

Ecological and Environmental Factors Influencing Biosynthesis and Accumulation

The biosynthesis and accumulation of ellagitannins like this compound are influenced by various ecological and environmental factors. These secondary metabolites are not essential for the primary growth of the plant but play a crucial role in its interaction with the environment.

Defense Mechanisms: Tannins are known to act as a defense mechanism against herbivores and pathogens. Their astringent taste can deter feeding, and they can inhibit microbial growth. actapol.net The production of these compounds can be induced or enhanced in response to insect attacks. scielo.br

Environmental Stress: Abiotic factors such as temperature, water availability, and nutrient levels in the soil can significantly impact the synthesis of phenolic compounds. scielo.br Studies have shown a correlation between lower temperatures and higher levels of phenolic compounds, potentially due to increased activity of the enzyme phenylalanine ammonia-lyase (PAL), which is key in their biogenesis. scielo.br

Nutrient Availability: The concentration of micronutrients in the leaves, such as copper, iron, manganese, and zinc, has been shown to be highly correlated with the synthesis of phenolic compounds. scielo.br Conversely, more fertile soil conditions might lead to a reduction in the synthesis of secondary metabolites as the plant prioritizes primary growth. scielo.br

Fungal Interactions: The presence of certain fungi can influence the production of enzymes like ellagitannase, which is involved in the degradation of ellagitannins. sci-hub.se For instance, Aspergillus niger can be induced to produce higher levels of this enzyme when grown on substrates containing ellagitannins. sci-hub.se

Quantitative Analysis of this compound in Botanical Sources

Quantitative analysis is essential for determining the concentration of this compound in various plant materials. This involves efficient extraction of the compound followed by precise quantification using chromatographic techniques.

Methodologies for Extraction Efficiency Assessment

The choice of extraction method and solvent significantly impacts the yield and purity of the extracted this compound.

Solvent Selection: The polarity of the solvent is a critical factor. Solvents are typically chosen based on their ability to selectively dissolve the target compound. bsu.edu.eg Common solvents for extracting tannins include water, ethanol, methanol (B129727), and acetone (B3395972), often used as aqueous mixtures. smolecule.commdpi.com For instance, 70% aqueous methanol has been shown to be effective for extracting phenolic compounds. mdpi.commdpi.com

Extraction Techniques: Various methods can be employed, from simple maceration (soaking the plant material in a solvent) to more advanced techniques. bsu.edu.eg

Maceration: This involves leaving the plant material in contact with the solvent for an extended period, which can range from hours to weeks. bsu.edu.eg

Decoction: This method involves boiling the plant material in a solvent, which is suitable for heat-stable compounds. bsu.edu.eg

Microwave-Enhanced Extraction: This technique uses microwave energy to heat the solvent and plant material, which can improve extraction efficiency and reduce extraction time. smolecule.comump.edu.my

Ultrasonic Extraction: Ultrasound is used to disrupt the plant cell walls, enhancing solvent penetration and extraction of the target compound. mdpi.comcelignis.com

Assessment of Efficiency: The efficiency of an extraction process is determined by comparing the amount of the target compound obtained with the total amount present in the plant material. This often involves optimizing parameters such as solvent type, solvent-to-solid ratio, temperature, and extraction time. The final extract is then analyzed using quantitative methods to determine the yield. celignis.com

Chromatographic Quantification Techniques in Natural Matrices

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of this compound and other phenolic compounds in plant extracts. nih.gov

HPLC with Diode-Array Detection (HPLC-DAD): This is a robust and reliable method for the simultaneous determination of multiple polyphenols. chemisgroup.use-nps.or.krnih.gov The separation is typically achieved on a reversed-phase C18 column using a gradient elution system, often with a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol. chemisgroup.usnih.govscielo.br The DAD detector allows for the monitoring of absorbance at multiple wavelengths, which aids in the identification and quantification of compounds by comparing their retention times and UV spectra with those of known standards. e-nps.or.krscielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of LC with the high sensitivity and selectivity of mass spectrometry. nih.govchromatographyonline.comresearchgate.net LC-MS is particularly useful for identifying and quantifying compounds in complex matrices like plant extracts. mdpi.comnih.gov Targeted LC-MS analysis focuses on the detection and quantification of specific metabolites, providing high accuracy and precision. nih.gov The use of tandem mass spectrometry (LC-MS/MS) provides further structural information, enhancing the confidence in compound identification. semanticscholar.orgnih.gov

Interactive Data Table: Chromatographic Quantification Parameters

| Technique | Column Type | Mobile Phase Example | Detection Method | Key Advantages |

|---|---|---|---|---|

| HPLC-DAD | Reversed-phase C18 | Gradient of acidified water and acetonitrile/methanol | Diode-Array Detection (UV-Vis) | Robust, reliable for simultaneous quantification |

| LC-MS | Reversed-phase C18 | Gradient of acidified water and acetonitrile/methanol | Mass Spectrometry (e.g., ESI-TOF, MS/MS) | High sensitivity, high selectivity, structural information |

Iii. Isolation and Purification Methodologies for 1 O Galloylpedunculagin

Advanced Extraction Techniques for Ellagitannin-Rich Materials

The initial and critical step in isolating 1-O-Galloylpedunculagin is the extraction from raw plant material. The selection of an appropriate extraction method is paramount to maximize the yield and preserve the integrity of this heat and pH-sensitive molecule.

Conventional solvent extraction remains a widely used technique for obtaining ellagitannins. The efficiency of this process is heavily influenced by several factors, including the type of solvent, temperature, extraction time, and the ratio of solvent to solid material.

The polarity of the solvent plays a crucial role in the selective extraction of ellagitannins. Mixtures of organic solvents and water have proven more effective than using a single-component solvent. scirp.org For instance, aqueous solutions of methanol (B129727), ethanol, or acetone (B3395972) are commonly employed. scirp.orgacs.org The addition of water to these organic solvents creates a more polar medium, which facilitates the dissolution of polyphenols. scirp.org Studies have shown that a 60% methanol-water mixture can be optimal for extracting total phenolic compounds. scirp.org Similarly, for the extraction of phenolic acids and tannins from Alchemilla vulgaris, a known source of ellagitannins, various concentrations of methanol, ethanol, and ethyl acetate (B1210297) have been explored. nih.gov The choice of solvent can significantly impact the profile of extracted compounds; for example, while a 50% ethanol-water mixture might yield a high total weight of extractable material, it may not be the most efficient for specific target compounds. acs.org

Temperature and extraction time are also critical parameters that require careful optimization. Higher temperatures can enhance extraction efficiency by increasing solvent viscosity and the solubility of the target compounds. However, elevated temperatures also pose a risk of thermal degradation of sensitive molecules like this compound. Therefore, a balance must be struck to maximize yield without compromising the compound's structural integrity. The duration of the extraction process also needs to be optimized to ensure complete extraction without unnecessary exposure to potentially degrading conditions.

The following table summarizes the key parameters and their effects on solvent-based extraction of ellagitannins:

| Parameter | Effect on Extraction | Considerations |

| Solvent Type | Determines the selectivity and yield of the extraction. Polar solvents like aqueous alcohol or acetone mixtures are effective for ellagitannins. scirp.orgacs.org | The polarity should be matched to the target compound. Mixtures often provide better results than pure solvents. scirp.org |

| Solvent Concentration | The ratio of organic solvent to water influences the polarity and extraction efficiency. scirp.org | Optimal concentrations vary depending on the specific ellagitannin and plant material. For example, 60% methanol has been shown to be effective for total phenolics. scirp.org |

| Temperature | Higher temperatures can increase extraction yield but may also lead to thermal degradation of the compound. | A compromise is needed to maximize extraction without damaging the target molecule. |

| Extraction Time | Longer extraction times can lead to higher yields but also increase the risk of degradation. | The optimal time should be determined to ensure complete extraction while minimizing exposure to harsh conditions. |

| Solvent-to-Solid Ratio | A higher ratio can improve extraction efficiency but also increases solvent consumption and subsequent removal costs. scielo.br | An optimal ratio should be determined to balance extraction yield with economic and environmental factors. |

To overcome the limitations of conventional extraction methods, such as long extraction times and high solvent consumption, several non-conventional technologies have emerged. These "green" techniques often offer higher yields in shorter times and with reduced environmental impact. mdpi.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, leading to the disruption of plant cell walls and enhanced release of bioactive compounds. researchgate.netacs.org This method has been shown to be more effective than conventional techniques, reducing extraction time and solvent usage while increasing the yield of phenolic compounds. researchgate.net The efficiency of MAE is influenced by factors such as microwave power, extraction time, and the liquid-to-solid ratio. acs.org

Ultrasound-Assisted Extraction (UAE) employs the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, facilitating cell wall disruption and solvent penetration. acs.orgresearchgate.net UAE offers advantages such as energy efficiency, reduced processing times, and lower operating temperatures. acs.org

Hybrid Extraction Technologies , which combine methods like ultrasound and microwave-assisted extraction (UMAE), have demonstrated even greater potential for extracting polyphenols. mdpi.comnih.gov This synergistic approach can lead to significantly higher yields compared to using either technique alone. mdpi.comunison.mxresearchgate.net For instance, a hybrid extraction of Mexican rambutan peel yielded a substantially higher content of hydrolyzable tannins compared to individual UAE or MAE methods. mdpi.com

The following table provides a comparative overview of these emerging extraction technologies:

| Extraction Technology | Principle | Advantages | Key Parameters |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and disrupt cell walls. researchgate.netacs.org | Faster extraction, reduced solvent consumption, higher yields. researchgate.net | Microwave power, extraction time, liquid-to-solid ratio. acs.org |

| Ultrasound-Assisted Extraction (UAE) | Utilizes cavitation from ultrasonic waves to break cell walls. acs.orgresearchgate.net | Energy efficient, shorter processing time, lower temperatures. acs.org | Ultrasonic frequency and power, duration, temperature, solvent type. acs.org |

| Hybrid Ultrasound-Microwave Assisted Extraction (UMAE) | Combines the mechanisms of both MAE and UAE. mdpi.comnih.gov | Synergistic effect leads to significantly higher yields and efficiency. mdpi.comunison.mxresearchgate.net | Combines parameters from both MAE and UAE. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. aimspress.com | Environmentally friendly, high selectivity. | Pressure, temperature, co-solvent addition. mdpi.com |

| Hydrodynamic Cavitation (HC) | Creates cavitation bubbles through mechanical means, leading to intense local conditions. mdpi.com | Promising for large-scale extraction, high efficiency. mdpi.com | Frequency, pressure. mdpi.com |

Chromatographic Separation Strategies for this compound Enrichment

Following extraction, the crude extract containing this compound and other co-extracted compounds must undergo further purification. Chromatographic techniques are indispensable for enriching and isolating the target compound to a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the separation of complex mixtures of natural products. nih.gov For the analysis and purification of this compound, reversed-phase HPLC is commonly employed. google.commdpi.com

In reversed-phase HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. google.comejgm.co.uk The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. By carefully controlling the composition of the mobile phase, a gradient elution can be created to effectively separate compounds with varying polarities.

For the analysis of ellagitannins, the mobile phase often consists of a mixture of an aqueous acidic solution (e.g., water with acetic acid or formic acid) and an organic solvent like methanol or acetonitrile (B52724). google.comchemisgroup.us The acidic modifier helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better separation. Detection is typically performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). nih.govacs.org DAD allows for the monitoring of absorbance at multiple wavelengths, which is useful for identifying different classes of phenolic compounds, while MS provides structural information based on the mass-to-charge ratio of the molecules. google.comepo.org

The following table details typical HPLC conditions used for the analysis of ellagitannins:

| Parameter | Description | Typical Conditions |

| Column | Stationary phase for separation. | Reversed-phase C18 (e.g., Novapak C-18, 150x3.9 mm, 5 µm). google.com |

| Mobile Phase | Solvent system used to elute the compounds. | Gradient of aqueous acid (e.g., 2% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). google.comchemisgroup.us |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically around 1.0 mL/min for analytical scale. google.com |

| Detection | Method for visualizing the separated compounds. | Diode Array Detector (DAD) at wavelengths like 254 nm, 280 nm, 366 nm, and 378 nm. google.comacs.org Mass Spectrometry (MS) for structural identification. nih.gov |

| Injection Volume | The amount of sample introduced into the system. | Typically 20-50 µL for analytical purposes. google.comacs.org |

For the isolation of larger quantities of this compound, preparative chromatography techniques are necessary. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography method that avoids the use of a solid support matrix, thereby minimizing irreversible adsorption and sample degradation. nih.govnih.gov

HSCCC utilizes a two-phase solvent system, and the separation is based on the differential partitioning of the solutes between the two immiscible liquid phases. nih.govsigmaaldrich.com The selection of an appropriate solvent system is crucial for successful separation. This is often achieved by determining the partition coefficient (K) of the target compound in various solvent systems. A suitable K value (typically between 0.5 and 2.0) ensures good resolution and elution within a reasonable time.

HSCCC has been successfully applied to the separation of various polyphenols, including ellagitannins and their metabolites like urolithins. nih.govsigmaaldrich.com For instance, a two-step HSCCC process has been used to purify urolithins from the intestinal metabolites of pomegranate ellagitannins, yielding high-purity compounds. nih.gov The technique has also been effective in isolating a range of bioactive compounds from walnuts, including several ellagitannins. nih.gov

The following table outlines the key aspects of HSCCC for the purification of ellagitannins:

| Aspect | Description | Example |

| Principle | Liquid-liquid partition chromatography without a solid support. nih.govnih.gov | Separation based on the differential partitioning of solutes between two immiscible liquid phases. nih.gov |

| Solvent System | A two-phase system is carefully selected to achieve optimal separation. | For urolithins (ellagitannin metabolites), a system of n-hexane-ethyl acetate-methanol-acetic acid-water was used. nih.gov For walnut ellagitannins, various biphasic solvent systems were optimized. nih.gov |

| Advantages | No irreversible adsorption, high sample loading capacity, minimal sample degradation. nih.govnih.gov | Suitable for large-scale purification of sensitive compounds. |

| Application | Isolation of ellagitannins, urolithins, and other natural products. nih.govnih.govsigmaaldrich.com | Preparative isolation of urolithin A and B from pomegranate metabolites. nih.gov |

Adsorption chromatography is a fundamental technique that relies on the differential adsorption of components of a mixture onto the surface of a solid stationary phase. chromtech.comallen.incutm.ac.inbyjus.com For the purification of this compound, various adsorbent materials, particularly polymeric resins, are widely used. google.comepo.orggoogle.com

Macroporous adsorbent resins are synthetic polymers with a porous structure and a large surface area, making them effective for adsorbing organic compounds from aqueous solutions. nih.govcabidigitallibrary.orgspkx.net.cn The selection of the appropriate resin is critical and depends on the specific properties of the target molecule and the impurities to be removed. Resins like Amberlite XAD-16 have been shown to be highly effective for the rapid purification of pomegranate tannins, yielding a high concentration of ellagitannins. epo.orgescholarship.org

The purification process typically involves the following steps:

Adsorption: The crude extract is passed through a column packed with the selected resin. The ellagitannins, including this compound, adsorb onto the resin surface, while more polar impurities like sugars and organic acids pass through. google.comgoogle.com

Washing: The column is washed with water to remove any remaining unbound impurities. google.comepo.org

Elution: The adsorbed ellagitannins are then eluted from the resin using a suitable organic solvent, such as methanol or ethanol. google.comepo.org

Solvent Removal: The solvent is removed from the eluate, typically under vacuum, to yield a purified and concentrated ellagitannin powder. google.com

The following table summarizes the use of macroporous resins for ellagitannin purification:

| Step | Description | Key Parameters |

| Resin Selection | Choosing the appropriate resin based on its properties and the target compound. | Amberlite XAD-16, HP-20, XDA-6 are examples of effective resins. nih.govescholarship.orgtcsae.org |

| Adsorption | Binding of ellagitannins to the resin surface. | Flow rate, sample concentration, pH. cabidigitallibrary.org |

| Washing | Removal of unbound impurities. | Typically done with water until the eluate is clear. epo.org |

| Elution | Desorption of the target compounds from the resin. | Eluting solvent (e.g., methanol, ethanol), solvent concentration, flow rate. google.comnih.govcabidigitallibrary.org |

| Regeneration | Preparing the resin for reuse. | Washing with water and the eluting solvent. Resins like XAD-16 can be reused many times. escholarship.org |

Purity Assessment Methodologies for Isolated this compound

The purity of an isolated compound is a critical parameter, ensuring that its identity is confirmed and that its biological or chemical properties are not influenced by contaminants. For a complex natural product like this compound, a multi-technique approach is typically employed to rigorously assess its purity. The primary methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS), often used in combination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. researchgate.net It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. elementlabsolutions.com For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram, providing a percentage purity value.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing polyphenols and ellagitannins. hplc.eu In this setup, a non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. elementlabsolutions.comnih.gov The mobile phase is often acidified with agents like formic acid or trifluoroacetic acid (TFA) to ensure sharp, well-defined peaks. hplc.euchromatographyonline.com Detection is commonly performed using a UV detector, as ellagitannins exhibit strong absorbance at specific wavelengths, typically around 254 nm or 280 nm. nih.govsci-hub.st The high purity of the solvents used is crucial to avoid baseline noise and ghost peaks, ensuring sensitive and accurate analysis. elementlabsolutions.com

The following table outlines typical parameters for an HPLC method suitable for the purity analysis of this compound, based on established methods for related ellagitannins. hplc.eunih.govmdpi.com

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) hplc.eu |

| Mobile Phase A | Water with 0.05-0.1% Formic Acid or TFA hplc.euchromatographyonline.com |

| Mobile Phase B | Acetonitrile (HPLC Grade) chromatographyonline.com |

| Elution Mode | Gradient elution (e.g., starting with a low percentage of B, gradually increasing to elute more retained compounds) hplc.eu |

| Flow Rate | ~1.0 mL/min for a 4.6 mm ID column hplc.eu |

| Column Temperature | Controlled, e.g., 30 °C mdpi.com |

| Detection | UV Absorbance at 254 nm or 280 nm nih.govsci-hub.st |

| Injection Volume | 10-20 µL |

The method's performance is validated through parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) to ensure it is reliable for its intended purpose. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining compound purity with high accuracy and precision, without the need for an identical reference standard of the analyte. researchgate.netresearchgate.net The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. resolvemass.cajeol.com This allows for the absolute quantification of a compound's purity by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration. acs.orgox.ac.uk

For this compound, a ¹H-NMR spectrum would be acquired in a deuterated solvent like DMSO-d₆. acs.org A high-purity internal standard (e.g., maleic acid, dimethylsulfone) is accurately weighed and added to a precisely weighed sample of the isolated compound. resolvemass.caacs.org The purity is then calculated using the integrals of the analyte and standard signals, their respective number of protons, molecular weights, and weighed masses. ox.ac.uk This method offers the advantage of being non-destructive and can often detect impurities, such as residual solvents or water, that may not be visible by other techniques. plos.org Purity levels greater than 98% can be determined using ¹H NMR and ¹³C NMR spectral data. nih.gov

Table 2: Key Aspects of qNMR for Purity Determination

| Aspect | Description |

| Spectrometer | High-field NMR (e.g., 400 MHz or higher) for better signal resolution researchgate.net |

| Solvent | Deuterated solvent in which both analyte and standard are fully soluble (e.g., DMSO-d₆) acs.org |

| Internal Standard | A stable, high-purity compound with simple, non-overlapping signals (e.g., Maleic acid, Dimethylsulfone) resolvemass.caacs.org |

| Data Acquisition | Optimized parameters to ensure uniform excitation and complete relaxation of all nuclei for accurate integration. |

| Data Processing | Careful phasing and baseline correction to ensure accurate integration of signals. acs.org |

| Calculation | Purity is calculated based on the ratio of the integrated signals, number of protons, molecular weights, and masses of the analyte and internal standard. ox.ac.uk |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of this compound and to identify potential impurities. measurlabs.com It is most powerfully applied when coupled with liquid chromatography (LC-MS). wikipedia.org In an LC-MS system, the HPLC separates the components of the sample before they enter the mass spectrometer. bioxpedia.com

As the peak corresponding to this compound elutes from the HPLC column, it is ionized (e.g., using Electrospray Ionization, ESI) and its mass-to-charge ratio (m/z) is determined. escholarship.org This provides an accurate mass measurement that can confirm the compound's elemental composition. Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, creating a unique fragmentation pattern that serves as a structural fingerprint, confirming the identity of the compound and helping to elucidate the structures of any co-eluting impurities. bioxpedia.com Analyses of 1(α)-O-Galloylpedunculagin using LC-ESI-MS/MS have been reported in scientific literature. semanticscholar.orgspgykj.com

Iv. Structural Elucidation and Analytical Characterization of 1 O Galloylpedunculagin

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable for the unambiguous structural elucidation of 1-O-Galloylpedunculagin. pharm.or.jpkoreascience.kr These techniques, when used in concert, offer a comprehensive understanding of the molecule's three-dimensional structure.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. measurlabs.com It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C, within the this compound framework. pharm.or.jpismrm.orgnih.gov

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments (chemical shift, δ), and the number of neighboring protons (spin-spin splitting or coupling constant, J). savemyexams.comlibretexts.org The chemical shifts in the ¹H NMR spectrum of this compound provide characteristic signals for the galloyl, hexahydroxydiphenoyl (HHDP), and glucose core moieties. For instance, the aromatic protons of the galloyl and HHDP groups typically resonate in the downfield region, while the protons of the glucose unit appear in the upfield region. The large coupling constants observed for the sugar protons are indicative of a specific conformation of the glucose ring. pharm.or.jp

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. nih.gov Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, carbonyl, aliphatic). The ¹³C NMR data for this compound complements the ¹H NMR data, confirming the presence of the galloyl, HHDP, and glucose units.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

| Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Galloyl Group | ||

| Aromatic Protons | ~7.0 | ~110-145 |

| Carbonyl Carbon | - | ~165 |

| HHDP Group | ||

| Aromatic Protons | ~6.3 - 6.7 | ~105-145 |

| Carbonyl Carbons | - | ~165-170 |

| Glucose Core | ||

| Anomeric Proton | ~6.2 | ~90-95 |

| Other Sugar Protons | ~3.5 - 5.5 | ~60-80 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of this compound. princeton.eduresearchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org In this compound, COSY spectra help establish the sequence of protons within the glucose unit and the coupling relationships between aromatic protons in the galloyl and HHDP groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduresearchgate.net This experiment is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals, confirming the C-H connectivities within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduresearchgate.net This long-range correlation is critical for piecing together the different structural fragments of this compound. For example, it can show the connection of the galloyl group to the anomeric position of the glucose core and the linkages of the HHDP group to other positions on the glucose.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edulibretexts.org This through-space correlation is essential for determining the stereochemistry and three-dimensional conformation of the molecule, such as the relative orientation of the different substituent groups on the glucose ring.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. alevelchemistry.co.uk

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to several decimal places. bioanalysis-zone.commeasurlabs.commeasurlabs.com This precision allows for the determination of the exact mass of this compound and, consequently, its elemental formula. innovareacademics.in By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the elemental composition can be confidently established, which is a critical step in the identification process. bioanalysis-zone.com

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₄₁H₃₀O₂₆ |

| Calculated Exact Mass | 938.0819 |

| Measured Exact Mass (Illustrative) | 938.0825 |

| Mass Error (ppm) | < 1 |

Note: The measured exact mass is an illustrative value and can vary slightly between different instruments and experiments.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides valuable structural information. uab.edu In the analysis of this compound, a precursor ion corresponding to the molecule is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions correspond to the loss of specific structural units, such as the galloyl group or parts of the HHDP moiety. Analyzing these fragmentation pathways helps to confirm the connectivity of the different components of the molecule. nih.gov

Complementary Spectroscopic and Diffraction Methods (e.g., UV-Vis, IR, Circular Dichroism, X-ray Crystallography)

Beyond NMR and MS, other spectroscopic techniques provide valuable, albeit more specific, pieces of structural information. These methods probe the electronic transitions, functional group vibrations, chirality, and, when possible, the precise solid-state architecture of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. google.com.hk This technique is particularly useful for detecting and quantifying compounds containing chromophores—groups of atoms that absorb light. scribd.com In this compound, the galloyl and hexahydroxydiphenoyl (HHDP) ester groups act as the primary chromophores. Experimental data reported for potentillin, a synonym for this compound, shows distinct absorption maxima (λmax) that are characteristic of its phenolic and ester components. psu.edu These data are useful in chromatographic detection, where a specific wavelength (e.g., 270 nm) can be used to monitor for the compound's presence in complex mixtures like plant extracts. mdpi.com

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Methanol (B129727) (MeOH) | 222, 258 | psu.edu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes vibrations (stretching, bending) of molecular bonds. mdpi.com It is an effective tool for identifying the functional groups present in a molecule. psu.edu Although specific experimental IR spectra for this compound are not widely published, the expected absorption bands can be predicted based on its structure. Key functional groups include multiple hydroxyl (-OH) groups, ester carbonyl (C=O) groups, aromatic carbon-carbon double bonds (C=C), and carbon-oxygen (C-O) single bonds. researchgate.net The analysis of these characteristic bands helps to confirm the presence of the core structural components of the ellagitannin. snu.ac.kr

| Functional Group | Vibration Type | Expected Wavenumber (cm-1) | Significance |

|---|---|---|---|

| Phenolic O-H | Stretching | ~3500-3200 (Broad) | Confirms presence of numerous hydroxyl groups. |

| Ester C=O | Stretching | ~1720-1710 | Indicates the ester linkages of galloyl and HHDP moieties. researchgate.net |

| Aromatic C=C | Stretching | ~1620-1500 | Confirms the presence of aromatic rings in the galloyl and HHDP groups. |

| C-O | Stretching | ~1300-1100 | Relates to the ester and ether linkages within the molecule. |

Circular Dichroism (CD)

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule. chemrxiv.org It involves diffracting X-rays off a single, high-quality crystal of the compound to generate an electron density map from which atomic positions can be determined. mdpi.commdpi.com However, this technique is entirely dependent on the ability to grow a suitable crystal, which is a major challenge for large, complex, and conformationally flexible molecules like many ellagitannins. researchgate.net To date, no single-crystal X-ray structure has been reported for this compound. The structural elucidation of related, but less complex, ellagitannins such as corilagin (B190828) and geraniin (B209207) has been achieved through X-ray diffraction, providing invaluable, unambiguous proof of their conformations and stereochemistry. mdpi.com

V. Biosynthesis and Chemoenzymatic Transformation Research of 1 O Galloylpedunculagin

Proposed Biosynthetic Pathways of 1-O-Galloylpedunculagin in Plant Systems

The biosynthesis of this compound is a multi-step process that is part of the broader hydrolyzable tannin pathway. This pathway begins with simple phenolic compounds and progressively builds more complex structures. Pedunculagin (B3056322) itself is considered a foundational substrate for the biosynthesis of more structurally advanced ellagitannins.

The biosynthetic journey to this compound begins with the shikimate pathway, which produces gallic acid. researchgate.net This core molecule undergoes a series of transformations. The widely accepted pathway involves the following key steps and intermediates:

Formation of β-glucogallin: The process starts with the esterification of gallic acid and UDP-glucose, catalyzed by the enzyme UDP-glucosyltransferase, to form 1-O-galloyl-β-D-glucose, more commonly known as β-glucogallin. researchgate.netutu.fi This molecule is a central intermediate, serving as both a building block and the primary galloyl donor for subsequent steps. utu.fi

Synthesis of Pentagalloylglucose (PGG): Through a series of position-specific galloylation reactions, additional galloyl groups are transferred from β-glucogallin to the glucose core, ultimately forming 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). researchgate.netfigshare.com PGG is the pivotal precursor for all gallotannins and ellagitannins. researchgate.netfigshare.com

Formation of Ellagitannins: PGG undergoes intramolecular C-C oxidative coupling between adjacent galloyl groups to form the characteristic hexahydroxydiphenoyl (HHDP) moiety of ellagitannins. researchgate.net This step is catalyzed by laccase-like phenol (B47542) oxidases. The initial ellagitannin formed is tellimagrandin II, which arises from the coupling of the galloyl groups at the 4- and 6-positions of PGG. researchgate.netfigshare.com

Formation of Pedunculagin: Further enzymatic reactions, including additional oxidative coupling and degalloylation, lead from tellimagrandin II to other ellagitannins. Pedunculagin is formed from its precursor, casuarictin (B1680760), through the loss of a gallate group. wikipedia.orgutu.fi This degalloylation can be mediated by enzymes such as carboxylesterases. oup.com

Final Galloylation to this compound: The final proposed step is the galloylation of pedunculagin. In this reaction, a galloyltransferase enzyme would catalyze the transfer of a galloyl group, likely from the acyl donor β-glucogallin, to the 1-O-position of the glucose core of pedunculagin to yield this compound. While this specific enzyme has not been fully characterized, this mechanism is analogous to other known galloylation reactions in tannin biosynthesis. nih.gov

| Step | Precursor(s) | Intermediate/Product | General Class of Compound |

|---|---|---|---|

| 1 | Gallic Acid, UDP-Glucose | β-Glucogallin | Simple Galloylglucose Ester |

| 2 | β-Glucogallin | 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) | Gallotannin |

| 3 | PGG | Tellimagrandin II | Monomeric Ellagitannin |

| 4 | Tellimagrandin II | Casuarictin | Monomeric Ellagitannin |

| 5 | Casuarictin | Pedunculagin | Monomeric Ellagitannin |

| 6 | Pedunculagin, β-Glucogallin | This compound | Monomeric Ellagitannin |

The biosynthesis of hydrolyzable tannins is tightly regulated by specific enzymes at each step. While the specific enzymes for every transformation in all plant species are not fully elucidated, key enzyme classes have been identified.

UDP-glucosyltransferases (UGTs): These enzymes, specifically from the UGT84A family, catalyze the initial formation of β-glucogallin from gallic acid and UDP-glucose. researchgate.net

Galloyltransferases: This broad category of enzymes is responsible for building the PGG core. They sequentially add galloyl groups to the glucose molecule, using β-glucogallin as the activated galloyl donor. researchgate.netutu.fi Serine carboxypeptidase-like (SCPL) acyltransferases have been identified as a key class of galloyltransferases in this process. oup.com A putative galloyltransferase is responsible for the final conversion of pedunculagin to this compound.

Laccase-type Phenol Oxidases: These enzymes catalyze the crucial oxidative coupling of galloyl residues on the PGG molecule to form the HHDP bridges that define ellagitannins. researchgate.netfigshare.com

Carboxylesterases (CXEs): These enzymes can mediate degalloylation steps, such as the conversion of casuarictin to pedunculagin, by hydrolyzing specific galloyl ester bonds. oup.com Research in strawberries has highlighted a "galloylation-degalloylation cycle" involving both SCPLs and CXEs that controls the accumulation of various hydrolyzable tannins. oup.com

| Enzymatic Step | Enzyme Class | Substrate(s) | Product |

|---|---|---|---|

| Initial Galloylation | UDP-glucosyltransferase (UGT) | Gallic Acid + UDP-Glucose | β-Glucogallin |

| Progressive Galloylation | Galloyltransferase (e.g., SCPL) | Galloylglucoses + β-Glucogallin | Pentagalloylglucose (PGG) |

| HHDP Group Formation | Laccase-type Phenol Oxidase | PGG | Tellimagrandin II |

| Degalloylation | Carboxylesterase (CXE) | Casuarictin | Pedunculagin |

| Final Galloylation (Proposed) | Galloyltransferase | Pedunculagin + β-Glucogallin | This compound |

Isotopic labeling is a powerful technique used to trace the path of atoms through metabolic pathways, providing definitive evidence for precursor-product relationships. In the study of natural product biosynthesis, precursors labeled with stable isotopes (e.g., ¹³C or ²H) or radioactive isotopes (e.g., ¹⁴C or ³H) are supplied to a biological system, such as a plant or cell culture. The resulting products are then isolated and analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

Vi. Molecular Mechanisms of Action and Cellular Target Research of 1 O Galloylpedunculagin

In Vitro Mechanistic Investigations on 1-O-Galloylpedunculagin Activity

In vitro studies have been crucial in elucidating the specific cellular machinery affected by this compound. Research points to its ability to modulate essential enzymes, disrupt signaling cascades, and interact directly with specific protein targets.

This compound has been identified as a potent modulator of several enzymes that are critical for cellular function, from DNA replication to signal transduction.

DNA topoisomerases are vital enzymes that manage the topological state of DNA, making them a key target in cellular regulation. news-medical.netwikipedia.org Research has demonstrated that this compound and the related compound pedunculagin (B3056322) are effective inhibitors of topoisomerase II. nih.gov These compounds were shown to inhibit the enzyme's activity, which is responsible for altering the helical structure of DNA during replication, at a concentration that achieves 100% inhibition (IC100) of 0.5 µM. nih.gov By preventing the proper function of topoisomerase II, these ellagitannins can disrupt DNA replication and transcription. nih.gov Inhibitors of topoisomerase are broadly classified as either "poisons," which stabilize the transient enzyme-DNA complex, or catalytic inhibitors that prevent the initial DNA cleavage. wikipedia.orgresearchgate.net

Protein phosphatases are crucial for cellular signaling, working in opposition to kinases to control the phosphorylation state of proteins. nih.gov Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) are two major serine/threonine-specific phosphatases, accounting for the dephosphorylation of over 90% of such residues in cellular proteins. nih.gov Ellagitannins, the class of compounds to which this compound belongs, represent a novel family of protein phosphatase inhibitors. nih.gov Studies have shown that several ellagitannins can distinctly inhibit both PP1 and PP2A, with a notable preferential suppression of PP1. nih.gov

cAMP-dependent protein kinase (PKA or A-kinase) is a central enzyme in signaling pathways mediated by the second messenger cyclic AMP (cAMP). ous-research.no In vitro research has extensively characterized this compound (referred to as GP in some studies) as a powerful and selective inhibitor of A-kinase. nih.govjst.go.jpoup.com

The compound effectively inhibits the A-kinase heterodimer (composed of regulatory and catalytic subunits) with a 50% inhibitory dose (ID50) of approximately 50 nM. nih.govoup.com In contrast, higher concentrations are needed to inhibit the isolated α-catalytic subunit (ID50 ≈ 0.25 µM) and another enzyme, casein kinase II (CK-II) (ID50 ≈ 0.6 µM). nih.govoup.com

Crucially, this compound is a particularly potent inhibitor of the autophosphorylation of the β-regulatory subunit of A-kinase, exhibiting an ID50 of approximately 6.6 nM. nih.govjst.go.jpoup.com This potent action suggests a selective mechanism. Further investigation revealed that the compound reduces the suppressive effect that the regulatory β-subunit normally exerts on the catalytic α-subunit. nih.govoup.com These findings indicate that this compound directly binds to the β-subunit, thereby preventing the normal physiological interaction between the two subunits of the A-kinase enzyme. nih.govoup.com

Table 1: Inhibitory Activity of this compound on A-Kinase and Related Enzymes

| Target Enzyme/Process | Inhibitory Concentration (ID50) | Reference |

|---|---|---|

| A-Kinase (heterodimer) Activity | ~50 nM | nih.govoup.com |

| A-Kinase β-Subunit Autophosphorylation | ~6.6 nM | nih.govjst.go.jpoup.com |

| A-Kinase α-Catalytic Subunit Activity | ~0.25 µM (250 nM) | nih.govoup.com |

| Casein Kinase II (CK-II) Activity | ~0.6 µM (600 nM) | nih.govoup.com |

The binding of a ligand to a receptor initiates a signaling pathway, a cascade of events involving second messengers and enzymes that leads to a specific cellular response. pressbooks.pub By modulating key enzymes, this compound directly perturbs these intracellular signaling pathways.

Its inhibition of A-kinase interferes with the cAMP signaling pathway, which is fundamental to a vast number of cellular processes. ous-research.nonih.gov Furthermore, research has demonstrated that this compound is an effective inhibitor of Ca²⁺- and phospholipid-dependent protein kinase (C-kinase), specifically isoforms α and η. nih.gov It inhibited the enzymatic activity of C-kinase α with an ID50 of approximately 0.12 µM and, even more potently, inhibited its autophosphorylation with an ID50 of about 6 nM. nih.gov This inhibition of C-kinase, a key component of another major signaling cascade, along with its effects on A-kinase and topoisomerase II, highlights the compound's ability to disrupt multiple, critical intracellular signaling networks. nih.govnih.govnih.gov

Table 2: Inhibitory Activity of this compound on C-Kinase

| Target Enzyme/Process | Inhibitory Concentration (ID50) | Reference |

|---|---|---|

| C-Kinase α Activity | ~0.12 µM (120 nM) | nih.gov |

| C-Kinase α Autophosphorylation | ~6 nM | nih.gov |

The interaction between a ligand (a signaling molecule) and its target protein is a highly specific event that involves intermolecular forces and results in a functional change in the protein. wikipedia.orgnih.gov The inhibitory actions of this compound are a direct result of its binding to specific enzyme targets.

In the case of A-kinase, evidence strongly suggests a direct binding interaction between this compound and the β-regulatory subunit. nih.govoup.com This interaction is thought to be responsible for preventing the association of the regulatory and catalytic subunits. nih.govoup.com The mechanism is presumed to be related to the affinity of tannins for proline-rich proteins, as the A-kinase β-subunit contains a proline-rich domain that likely serves as the binding site for the compound. nih.govoup.com This targeted binding leads to the precipitation of purified bovine heart A-kinase when incubated with an excess of this compound at pH 5.0. nih.govoup.com

A similar binding interaction has been proposed for its inhibition of C-kinase. Circular dichroism (CD) analysis suggests that a proline-containing sequence (PVLTPP) at the C-terminal region of C-kinase α may be one of the binding sites for this compound. nih.gov

Modulation of Key Cellular Enzymes

Advanced In Vivo Model Systems for Mechanistic Validation (Strictly Excluding Clinical Human Trials)mdpi.comabcam.commdpi.comnih.govverisimlife.com

To validate the mechanistic findings from cell-based assays, researchers utilize in vivo models, primarily in animals. verisimlife.com These models allow for the study of a compound's effects within a complex biological system. verisimlife.com

Patient-Derived Xenograft (PDX) Models: A significant advancement in preclinical cancer research is the use of PDX models. nih.govoatext.com These models involve the implantation of tumor tissue from a human patient into an immunodeficient mouse. nih.govdovepress.com PDX models are considered more representative of human cancer biology than traditional cell line-derived xenografts (CDX) because they better retain the histological and genetic characteristics of the original tumor. mednexus.orgnih.gov These models are valuable for evaluating the in vivo efficacy of potential anticancer compounds and for identifying biomarkers of response. nih.govoatext.com For instance, studies using xenograft models have demonstrated the ability of certain compounds to reduce tumor growth in mice. nih.gov

Table 2: Comparison of In Vivo Models for Mechanistic Validation

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted into immunodeficient mice. nih.govdovepress.com | Easy to establish and use. nih.gov | May not fully represent the heterogeneity of human tumors. mednexus.orgoatext.com |

| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice. nih.govdovepress.com | More accurately recapitulates the characteristics of the original human tumor. nih.govoatext.com | More time-consuming and costly to establish. oatext.com |

Through these advanced in vivo models, the anti-tumor effects of compounds like this compound can be further investigated, providing crucial data on their mechanistic activity in a living organism. mdpi.com

Vii. Structure Activity Relationship Sar Studies of 1 O Galloylpedunculagin and Its Analogs

Systematic Derivatization and Analog Synthesis Strategies for SAR Elucidation

Systematic derivatization is a methodical approach to modify a lead compound's structure to probe its interaction with a biological target. gardp.org For complex natural products like 1-O-Galloylpedunculagin, these strategies often involve semi-synthesis starting from the isolated natural product or total synthesis of simplified analogs. The goal is to create a library of related compounds where specific parts of the molecule are altered.

Common strategies applicable to the SAR elucidation of this compound and related ellagitannins include:

Modification of the Glucose Core: The central glucose moiety serves as a scaffold. Synthetic strategies can involve changing the stereochemistry of the hydroxyl groups, replacing the glucose with other sugars, or creating derivatives where hydroxyl groups are removed or substituted. For instance, in studies on the related compound penta-O-galloyl-d-glucopyranose (PGG), analogs with modifications at the C-6 position of the glucose core were synthesized. One such analog, 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose, showed significantly enhanced biological activity, highlighting the importance of this position for derivatization. researchgate.net

Alteration of the Galloyl and Hexahydroxydiphenoyl (HHDP) Groups: The number and position of galloyl and HHDP units are critical to the activity of ellagitannins. Synthesis can focus on preparing analogs with a varying number of galloyl groups or replacing them with other acyl groups to determine the necessity of the specific tri-hydroxyl phenolic structure for activity. researchgate.net The synthesis of such analogs often requires a series of protection and deprotection steps for the phenolic hydroxyl groups to allow for selective esterification at the desired positions on the glucose core. researchgate.netnih.gov

Simplification of the Structure: Given the complexity of the this compound molecule, synthesizing simpler analogs that retain key structural features can help identify the minimal pharmacophore. This could involve synthesizing molecules containing only the galloylated glucose core or analogs where the complex HHDP bridges are replaced with simpler diether or biphenyl (B1667301) linkages.

These synthetic efforts, while challenging, are essential for building a comprehensive understanding of which parts of the this compound structure are indispensable for its biological functions and which can be modified to enhance potency or selectivity. mdpi.com

Correlating Specific Structural Modifications with Altered Biological Activities

By testing the synthesized analogs in biological assays, researchers can draw direct correlations between structural changes and their effects on activity. For this compound and its parent compound, pedunculagin (B3056322), several studies have provided insights into their SAR.

A key comparison is between this compound (also known as casuarictin) and its parent compound, pedunculagin, which lacks the C-1 galloyl group.

Topoisomerase II Inhibition: Both pedunculagin and 1(β)-O-galloylpedunculagin have been shown to be potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication. Both compounds demonstrated complete inhibition (IC100) at a concentration of 0.5 µM. mdpi.comnih.gov This suggests that the addition of the galloyl group at the C-1 position does not diminish this specific activity, and the core pedunculagin structure is likely the primary driver of topoisomerase II inhibition.

Tryptophan Hydroxylase 1 (TPH1) Inhibition: In a study identifying novel TPH1 inhibitors, this compound (referred to as mol002291) was identified as a specific and competitive inhibitor of TPH1, the rate-limiting enzyme in peripheral serotonin (B10506) synthesis. nih.gov This activity is significant for conditions related to visceral hyperalgesia. The study suggests that the specific arrangement of galloyl and HHDP groups allows it to fit into the enzyme's active site.

A-Kinase Inhibition: Research on an ellagitannin referred to as "galloyl pedunculagin" (GP) demonstrated its role as a selective inhibitor of the beta-regulatory subunit of cAMP-dependent protein kinase (A-kinase). nih.gov GP was found to inhibit the autophosphorylation of the A-kinase beta-subunit with high potency (ID50 ≈ 6.6 nM). nih.gov The study proposed that the tannin structure interacts favorably with a proline-rich domain in the protein, an interaction that is characteristic of polyphenols. nih.gov

The table below summarizes key inhibitory activities reported for this compound and a related compound.

| Compound | Target | Activity Type | Potency |

| 1(β)-O-Galloylpedunculagin | Topoisomerase II | Inhibition | IC100 = 0.5 µM mdpi.comnih.gov |

| This compound | Tryptophan Hydroxylase 1 (TPH1) | Competitive Inhibition | - |

| Galloyl Pedunculagin (GP) | A-kinase beta-subunit autophosphorylation | Inhibition | ID50 ≈ 6.6 nM nih.gov |

| Pedunculagin | Topoisomerase II | Inhibition | IC100 = 0.5 µM mdpi.comnih.gov |

Computational Approaches in SAR Analysis

Computational methods are invaluable tools in modern drug discovery, allowing for the analysis of SAR at a molecular level and the prediction of activity for novel compounds. nih.govdovepress.com These approaches can rationalize experimental findings and guide the design of new, more potent analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. academie-sciences.fr This method helps to visualize the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. youtube.com

For this compound, molecular docking was instrumental in its identification as a TPH1 inhibitor. nih.gov A virtual screening of a traditional Chinese medicine database docked various compounds into the TPH1 active site, and this compound was selected based on its favorable binding score and interaction profile. nih.gov Such studies can reveal which amino acid residues in the target's binding pocket are crucial for the interaction and how the multiple hydroxyl groups of the galloyl and HHDP moieties participate in forming a stable network of hydrogen bonds.

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of atoms in the ligand-receptor complex over time. wikipedia.orgebsco.comnih.gov This provides a dynamic view of the binding, revealing the flexibility of both the ligand and the protein and offering insights into the stability of the predicted binding pose. nih.govrsc.org For a flexible molecule like this compound, MD simulations can show how it adapts its conformation within the binding site to optimize its interactions, providing a more realistic model of the binding event than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfrontiersin.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds based solely on their structural features. neovarsity.orgresearchgate.net

A typical QSAR study involves:

Data Set Preparation: A series of analogs with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound. These can describe physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties, or 3D structural features. neovarsity.orgmdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested to ensure its reliability. frontiersin.org

While specific QSAR models for this compound are not widely reported in the literature, the principles are readily applicable. A QSAR model for a series of this compound analogs could identify which descriptors are most important for a given biological activity. For example, a model might reveal that a certain range of molecular surface area or a specific number of hydrogen bond donors is optimal for activity against a particular enzyme. mdpi.com Such a model would be a powerful tool for guiding the design of new analogs with potentially superior properties, prioritizing synthetic efforts toward the most promising candidates. mdpi.com

Viii. Advanced Analytical Methodologies for 1 O Galloylpedunculagin Research

High-Resolution Chromatographic Methods for Detection and Quantification

Chromatographic techniques are fundamental to the analysis of 1-O-Galloylpedunculagin, providing the necessary separation from other closely related compounds present in extracts. d-nb.info High-performance liquid chromatography (HPLC) is recognized as a versatile and powerful technique for separating natural products in complex mixtures, often without requiring extensive sample preparation. d-nb.info

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) or Photodiode Array (DAD) detector is a cornerstone method for the quality control of natural product extracts containing this compound. nih.gov This technique is widely employed for both purity assessment of isolated compounds and the determination of their content in herbal preparations and other matrices. science.gov

In this method, the sample is passed through a chromatographic column (commonly a reversed-phase C18 column) under high pressure, which separates the components of the mixture. conicet.gov.ar As this compound elutes from the column, it is detected by its ability to absorb UV light. A DAD detector measures the absorbance across a range of wavelengths simultaneously, generating a UV spectrum for the compound, which aids in its identification and assessment of peak purity. mdpi.com The identification of this compound can be confirmed by comparing its retention time and UV absorption spectrum with those of an authentic reference sample. pharm.or.jp Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. nih.gov HPLC-DAD methods are valued for their robustness, precision, and cost-effectiveness in routine analysis. researchgate.net

Table 1: Typical Parameters for HPLC-DAD Analysis of Polyphenols

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation of analytes based on hydrophobicity. researchgate.net |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with acid modifier like formic acid) | To achieve optimal separation of multiple compounds with varying polarities. conicet.gov.arresearchgate.net |

| Flow Rate | 0.7 - 1.0 mL/min | Controls the speed of separation and influences peak resolution. nih.govresearchgate.net |

| Detection Wavelength | ~280 nm for general polyphenols; full scan (e.g., 210-400 nm) with DAD | 280 nm is a common wavelength for detecting phenolic compounds. A full scan helps in identification and purity checks. nih.gov |

| Column Temperature | 30 - 40 °C | Maintains consistent retention times and improves peak shape. conicet.gov.arresearchgate.net |

For trace-level analysis and the challenging task of identifying metabolites, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.govnih.gov This powerful hyphenated technique couples the separation capabilities of LC with the mass-analyzing power of tandem mass spectrometry. nih.gov After chromatographic separation, the analyte is ionized (commonly using electrospray ionization - ESI) and introduced into the mass spectrometer. nih.gov

The first mass analyzer selects the precursor ion of this compound based on its mass-to-charge ratio (m/z). nih.gov This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations in complex biological samples like plasma or serum. mdpi.com Furthermore, the fragmentation pattern provides detailed structural information, which is crucial for the tentative identification of metabolites, where an authentic standard may not be available. ijpras.commdpi.com The high resolution offered by modern mass spectrometers further aids in determining the elemental composition of the parent compound and its metabolites. ijpras.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Profiling and Absolute Quantification